molecular formula C13H12O3 B13848013 Methoxy-2-naphthylacetic acid

Methoxy-2-naphthylacetic acid

Cat. No.: B13848013
M. Wt: 216.23 g/mol
InChI Key: OQVFHDWREDKUCW-UHFFFAOYSA-N
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Description

(2R)-2-Methoxy-2-naphthalen-2-ylacetic acid is an organic compound characterized by the presence of a methoxy group and a naphthalene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methoxy-2-naphthalen-2-ylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce an acyl group.

    Methoxylation: The acylated naphthalene is then subjected to methoxylation using methanol in the presence of a suitable catalyst.

    Formation of Acetic Acid Moiety: The methoxylated product is further reacted with a halogenated acetic acid derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of (2R)-2-methoxy-2-naphthalen-2-ylacetic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: (2R)-2-Methoxy-2-naphthalen-2-ylacetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of naphthyl ketones or carboxylic acids.

    Reduction: Formation of naphthyl alcohols.

    Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

(2R)-2-Methoxy-2-naphthalen-2-ylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-methoxy-2-naphthalen-2-ylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

    (2S)-2-Methoxy-2-naphthalen-2-ylacetic acid: The enantiomer of the compound, differing in its stereochemistry.

    2-Methoxy-2-naphthylacetic acid: Lacks the specific ® configuration.

    2-Naphthylacetic acid: Lacks the methoxy group.

Uniqueness: (2R)-2-Methoxy-2-naphthalen-2-ylacetic acid is unique due to its specific ® configuration and the presence of both methoxy and naphthalene groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVFHDWREDKUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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